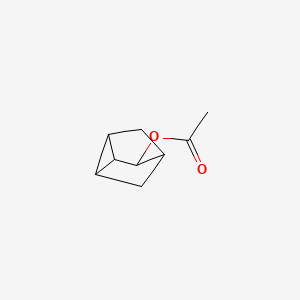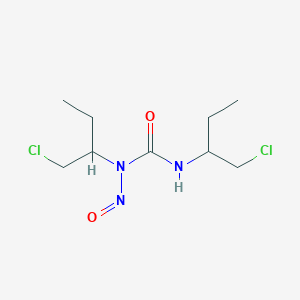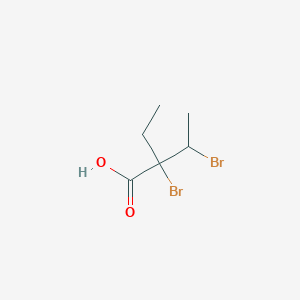
2,3-Dibromo-2-ethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-2-ethylbutanoic acid is an organic compound with the molecular formula C6H10Br2O2. It is a derivative of butanoic acid, where two bromine atoms are attached to the second and third carbon atoms, and an ethyl group is attached to the second carbon atom. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-ethylbutanoic acid typically involves the bromination of 2-ethylbutanoic acid. One common method is the addition of bromine to the double bond of 2-ethylbutenoic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the bromination reaction can be precisely controlled. This method ensures high yield and purity of the product, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-2-ethylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used.
Elimination: Strong bases such as potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of 2-ethylbutanoic acid derivatives.
Elimination: Formation of 2-ethylbutenoic acid.
Oxidation: Formation of dibromo derivatives with higher oxidation states.
Reduction: Formation of debrominated butanoic acid derivatives.
Aplicaciones Científicas De Investigación
2,3-Dibromo-2-ethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-2-ethylbutanoic acid involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound highly reactive in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-ethylbutanoic acid
- 2,3-Dibromobutanoic acid
- 2-Bromo-2-ethylbutanoic acid
Uniqueness
2,3-Dibromo-2-ethylbutanoic acid is unique due to the presence of two bromine atoms on adjacent carbon atoms, which significantly influences its reactivity and chemical behavior. This makes it distinct from other similar compounds that may have different substitution patterns or fewer bromine atoms.
Propiedades
Número CAS |
6335-72-4 |
|---|---|
Fórmula molecular |
C6H10Br2O2 |
Peso molecular |
273.95 g/mol |
Nombre IUPAC |
2,3-dibromo-2-ethylbutanoic acid |
InChI |
InChI=1S/C6H10Br2O2/c1-3-6(8,4(2)7)5(9)10/h4H,3H2,1-2H3,(H,9,10) |
Clave InChI |
BJIXPDUJLORJJE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)Br)(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


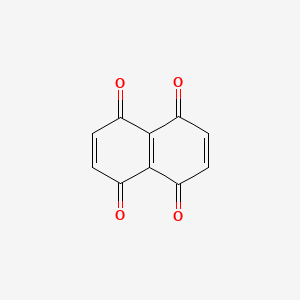
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

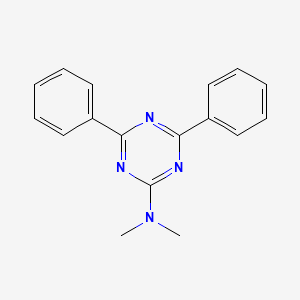

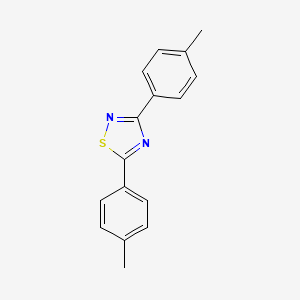
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
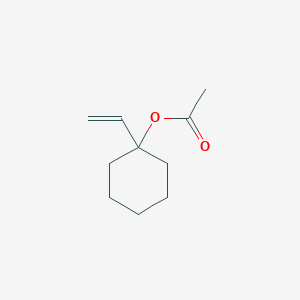
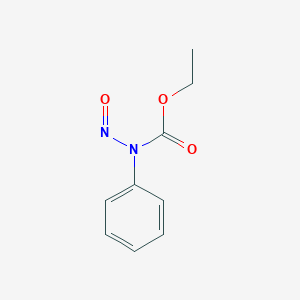
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
